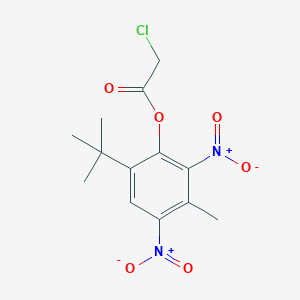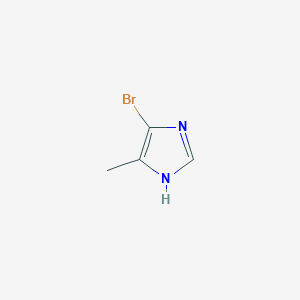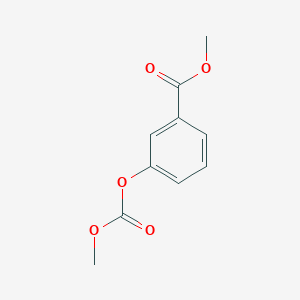
Benzenesulfinamide
概要
説明
Benzenesulfinamide is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Rearrangements : Benzenesulfonamides, including derivatives like 2/4-nitrobenzenesulfonamides, have been utilized as key intermediates in chemical transformations. These transformations involve unusual rearrangements to yield diverse privileged scaffolds, highlighting their significance in solid-phase synthesis (Fülöpová & Soural, 2015).
Environmental Analysis : Benzenesulfonamides, along with benzotriazoles and benzothiazoles, are recognized as emerging organic pollutants due to their extensive use in industry and households. They have been detected in various environmental matrices, including river water, sewage, and soil, emphasizing the need for robust analytical methods for their detection and assessment of their impact on the environment (Herrero et al., 2014).
Kinetic Studies in Hydrolysis : The hydrolysis of benzenesulfinamides has been kinetically investigated, revealing that the rates of hydrolysis are influenced by the concentration of acid and halide ions, as well as the electronic properties of the benzenesulfinyl moiety. Such studies contribute to understanding the chemical behavior of benzenesulfinamides under different conditions (Lee & Cho, 2010).
Biological Activity and Medicinal Chemistry : Benzenesulfonyl hydrazones, derived from benzenesulfonamides, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. This highlights their potential applications in medicinal chemistry for the treatment of various diseases (Popiołek, 2021).
Molecular Structure Analysis : Studies on the molecular structure and conformational properties of benzenesulfonamide have been conducted using methods like gas electron diffraction and quantum chemical calculations. Such research provides insights into the molecular configurations and stability of benzenesulfonamides (Petrov et al., 2006).
Synthesis of Iminosulfonic Acid Derivatives : N-substituted benzenesulfinamides have been used to synthesize various derivatives, including benzeneiminosulfonamides. These derivatives are obtained through reactions with bromine or N-bromosuccinimide, showcasing the versatility of benzenesulfinamides in synthetic chemistry (Takei et al., 1965).
Application in Glycoside Activation : Sulfinamides like 1-benzenesulfinyl piperidine have been used for the activation of thioglycosides in conjunction with trifluoromethanesulfonic anhydride. This demonstrates their utility in carbohydrate chemistry and large-scale production (Crich et al., 2005).
Extraction from Environmental Samples : The extraction of benzenesulfonamides from soil samples using microwave-assisted extraction highlights their significance in environmental monitoring and assessment of contamination levels (Speltini et al., 2016).
Inhibition of Human Paraoxonase : Studies on the inhibitory activities of benzenesulfonamide derivatives on human paraoxonase-I (hPON1) indicate their potential as enzyme inhibitors, which could have implications in various medical and biochemical applications (Işık et al., 2019).
作用機序
Target of Action
Benzenesulfinamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme is often overexpressed in many solid tumors . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This inhibition disrupts the pH regulation in tumor cells, which can lead to the suppression of tumor growth .
Biochemical Pathways
The inhibition of CA IX by this compound affects the pH regulation within tumor cells . Normally, tumor cells shift their metabolism to anaerobic glycolysis, a process that leads to a significant modification in pH. By inhibiting CA IX, this compound disrupts this process, potentially leading to an unfavorable environment for tumor growth .
Pharmacokinetics
A study on a series of benzenesulfonamide inhibitors of perforin, a protein that plays a role in cell death, showed that these compounds have high binding to plasma proteins
Result of Action
The inhibition of CA IX by this compound can lead to the suppression of tumor growth . In a study, this compound derivatives showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, some derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents can affect its bioavailability and efficacy . Additionally, the pH of the tumor microenvironment, which can be influenced by factors such as hypoxia and the metabolic state of the tumor cells, can also affect the action of this compound .
生化学分析
Biochemical Properties
Benzenesulfinamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many biochemical reactions . This interaction is believed to be crucial for the compound’s biological activity.
Cellular Effects
In cellular studies, this compound derivatives have shown significant inhibitory effects against cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the breast cancer cell line MCF-7 . These effects are believed to be due to the compound’s interaction with CA IX and its influence on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CA IX, resulting in the inhibition of this enzyme . This interaction leads to changes in gene expression and cellular metabolism, contributing to the compound’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound derivatives have shown stable and long-lasting effects on cellular function
Metabolic Pathways
This compound is involved in the metabolic pathway of CA IX . Its interaction with this enzyme can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with CA IX
Subcellular Localization
The subcellular localization of this compound is likely related to the localization of its target enzyme, CA IX
特性
IUPAC Name |
benzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-9(8)6-4-2-1-3-5-6/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCPEOFEBREKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461151 | |
| Record name | Benzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-31-2 | |
| Record name | Benzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
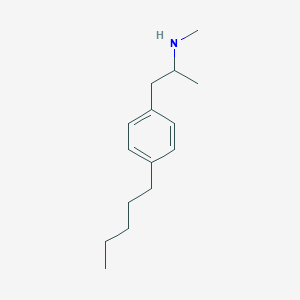

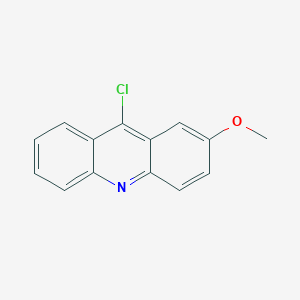
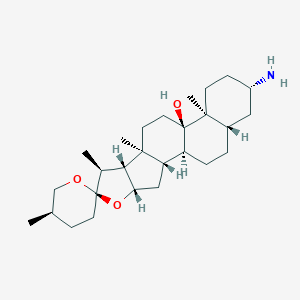
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)



